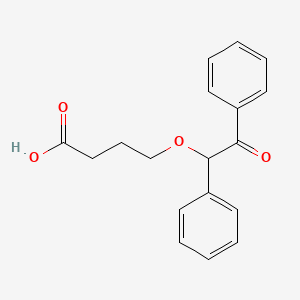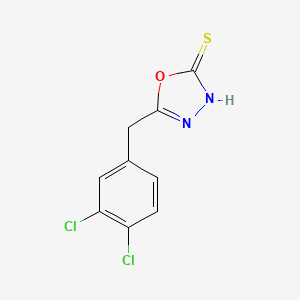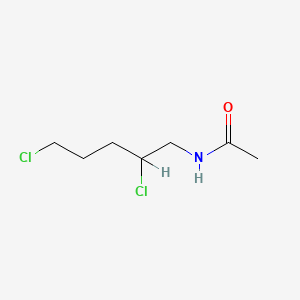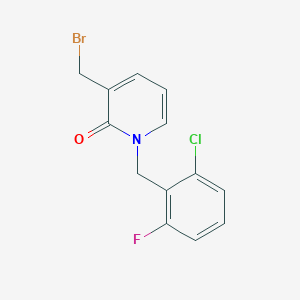
3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone
Vue d'ensemble
Description
3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone, also known as BCF, is a synthetic compound that has been studied for its potential use in scientific research. BCF is a member of the pyridinone family of compounds and has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Differential Reactivity and Enzymatic Processing
Studies on analogues similar to 3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone have shown differential reactivity when processed by enzymes like benzoylformate decarboxylase, a thiamin pyrophosphate-dependent enzyme. This differential reactivity indicates potential applications in enzymatic synthesis and the exploration of enzyme-catalyzed reactions involving halogenated compounds (Reynolds et al., 1988).
Haloalkene Oxidation and Environmental Implications
The oxidation of haloalkenes by enzymes from microorganisms, such as the soluble methane monooxygenase from Methylosinus trichosporium OB3b, highlights the potential for environmental detoxification of halogenated pollutants. These findings suggest applications in bioremediation and the environmental management of ground-water contaminants like trichloroethylene (Fox et al., 1990).
Development of Insecticidal Compounds
Research on esters with mono-halovinyl side chains derived from related compounds has demonstrated moderate to high insecticidal activities. This indicates the potential use of 3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone in the development of new insecticides (Elliott et al., 1986).
Propriétés
IUPAC Name |
3-(bromomethyl)-1-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClFNO/c14-7-9-3-2-6-17(13(9)18)8-10-11(15)4-1-5-12(10)16/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHCRGZOCBIKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381635 | |
| Record name | 3-(bromomethyl)-1-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-1-(2-chloro-6-fluorobenzyl)-1,2-dihydro-2-pyridinone | |
CAS RN |
647825-28-3 | |
| Record name | 3-(bromomethyl)-1-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B1620902.png)
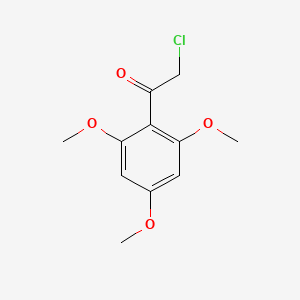
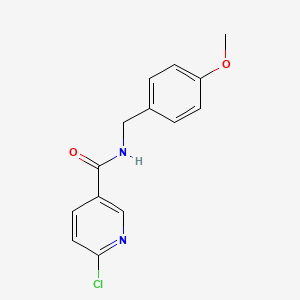
![3-[2-(2-Maleimidoethoxy)ethylcarbamoyl]-PROXYL](/img/structure/B1620910.png)
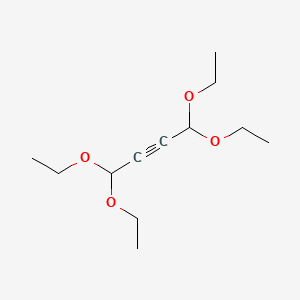

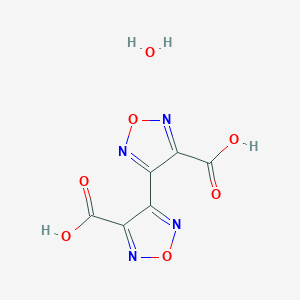
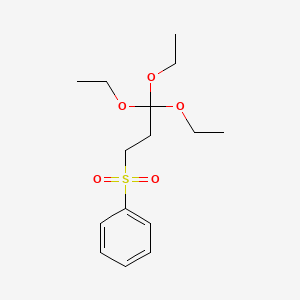
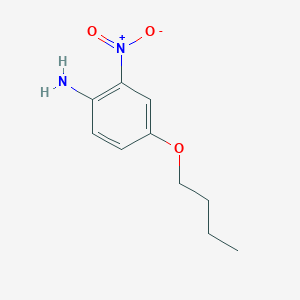
![2,2,6,6-Tetramethyl-4-[(trimethylsilyl)methylidene]-3,5-dioxa-2,6-disilaheptane](/img/structure/B1620917.png)
![pentasodium;2-[[5-[(Z)-[3-[[bis(carboxylatomethyl)amino]methyl]-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene]-(2-sulfonatophenyl)methyl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B1620918.png)
